Aminooxy-PEG3-methyl ester is a heterobifunctional, monodisperse polyethylene glycol (PEG) linker designed for bioconjugation. It features a terminal aminooxy group for highly specific covalent bonding to aldehyde or ketone groups via oxime ligation, and a methyl ester group that serves as a stable, protected carboxylic acid. The defined three-unit PEG chain provides a precise spatial separation of approximately 14.7 Å, enhances aqueous solubility, and can improve the pharmacokinetic properties of the resulting conjugate. This combination of features makes it a critical component in the development of antibody-drug conjugates (ADCs), PROTACs, and functionalized surfaces.
Substituting this specific compound with near alternatives introduces significant performance risks. Using a linker with a different PEG length (e.g., PEG2 or PEG4) is not a simple spacer adjustment; it can directly and dramatically alter in-vivo efficacy, as demonstrated in antibody-drug conjugate (ADC) models where linker length was the key determinant of tumor reduction. Procuring a polydisperse PEG mixture instead of this monodisperse compound (polydispersity index ≈ 1.0) leads to heterogeneous final products, compromising batch-to-batch reproducibility and potentially increasing immunogenicity. Furthermore, using the free acid form (Aminooxy-PEG3-acid) instead of this methyl ester requires a different workflow and risks side reactions, whereas the ester group provides a stable handle that is inert during the primary oxime ligation step, ensuring cleaner and more predictable outcomes.
In a direct comparison of ADCs using linkers of varying PEG lengths, efficacy was not comparable but rather stratified by length. ADCs constructed with longer PEG chains (8, 12, and 24 units) demonstrated significantly higher antitumor activity, achieving 75-85% tumor weight reduction. In contrast, ADCs using shorter PEG linkers (2 and 4 units) were substantially less effective, only reducing tumor weights by 35-45%. The non-PEGylated control ADC was least effective, with only an 11% reduction. This highlights that PEG length is a critical design parameter directly tied to therapeutic outcome, making the choice of a specific, well-defined linker like PEG3 a primary driver of performance.
| Evidence Dimension | In-Vivo Antitumor Efficacy (% Tumor Weight Reduction) |
| Target Compound Data | [Inference for PEG3] Falls within the class of shorter PEG linkers (2-4 units) shown to have distinct efficacy from longer linkers. |
| Comparator Or Baseline | Longer PEG Linkers (PEG8, 12, 24): 75-85% reduction. Shorter PEG Linkers (PEG2, 4): 35-45% reduction. No PEG Linker: 11% reduction. |
| Quantified Difference | Longer PEG linkers are >2x more effective in reducing tumor weight than shorter PEG linkers. |
| Conditions | In-vivo xenograft mouse model with antibody-drug conjugates. |
This evidence proves that linker length is not a minor variable; it is a key driver of biological efficacy, making precise length selection critical for procurement.
The aminooxy group of this linker enables highly efficient oxime ligation, but its processability is significantly enhanced by catalysis. In a kinetic study of oxime ligation, the reaction of an aminooxy nucleophile with an aldehyde at neutral pH reached less than 10% completion in 30 minutes under ambient conditions. However, upon addition of an aniline catalyst, the reaction kinetics were strongly enhanced, achieving over 95% labeling in the same 30-minute timeframe. This demonstrates that the reaction is highly tunable, allowing for rapid, high-yield conjugation workflows, which is a key advantage for process efficiency and material throughput.
| Evidence Dimension | Reaction Completion (%) at 30 minutes |
| Target Compound Data | >95% (with aniline catalyst) |
| Comparator Or Baseline | <10% (without catalyst) |
| Quantified Difference | Over a 9.5-fold increase in reaction completion with the use of a catalyst. |
| Conditions | Reaction of aminooxy group with benzaldehyde at neutral pH, room temperature. |
For any process-driven lab or manufacturing environment, the ability to accelerate a reaction from hours to minutes for near-quantitative yield is a major procurement driver.
A primary reason to select an aminooxy-based linker is the superior stability of the resulting conjugate. The oxime bond formed by this compound is significantly more stable than alternative imine-based linkages like hydrazones. The equilibrium constant (Keq), which indicates the ratio of product formation to hydrolysis, for oxime bonds is greater than 10^8 M-1. This is at least two orders of magnitude larger than the Keq for many common hydrazone linkages, which are typically in the range of 10^4–10^6 M-1. This high stability prevents premature cleavage of the conjugate, which is critical for applications requiring long-term stability in physiological conditions.
| Evidence Dimension | Equilibrium Constant (Keq) of Linkage |
| Target Compound Data | >10^8 M-1 (for resulting oxime bond) |
| Comparator Or Baseline | 10^4–10^6 M-1 (for hydrazone linkages) |
| Quantified Difference | At least 100-fold higher Keq, indicating significantly greater stability and resistance to hydrolysis. |
| Conditions | Ligation reactions under physiological conditions. |
Choosing this linker chemistry provides a more robust and reliable final product, reducing the risk of conjugate degradation during storage or in-vivo use.
This linker is the right choice when developing ADCs or other bioconjugates where the distance between the antibody and the payload is a critical performance parameter. The evidence shows that linker length dramatically affects in-vivo efficacy, making the use of a specific, monodisperse linker like PEG3 essential for optimizing therapeutic outcomes and ensuring reproducible manufacturing.
For workflows requiring rapid and efficient labeling of proteins, surfaces, or nanoparticles, this compound is ideal. By leveraging an aniline catalyst, conjugation can be driven to over 95% completion in 30 minutes, enabling high-throughput screening, rapid prototyping, and efficient manufacturing processes where time and yield are critical procurement factors.
When the final product must remain intact under physiological conditions or during long-term storage, the aminooxy functionality is the correct choice over less stable alternatives. The resulting oxime bond is over 100 times more stable than many hydrazone linkages, ensuring payload integrity and reducing the risk of premature drug release or conjugate degradation.